Benzoylgomisin Q

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

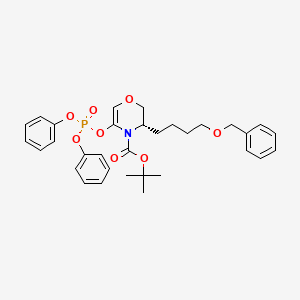

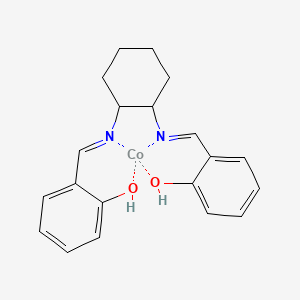

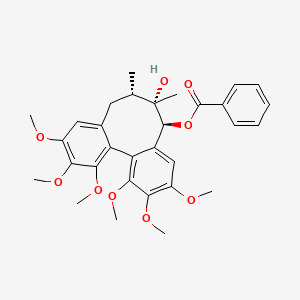

Benzoylgomisin Q is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera, a plant species belonging to the Schisandraceae family . This compound is known for its unique chemical structure and various biological activities, making it a subject of interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylgomisin Q can be isolated from the fruits of Schisandra sphenanthera through chromatographic techniques . The isolation process involves the extraction of the fruits using solvents such as methanol or ethanol, followed by purification using column chromatography . The structure of this compound is confirmed through spectral studies and chemical correlation with other known lignans .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the fruits of Schisandra sphenanthera .

Chemical Reactions Analysis

Types of Reactions: Benzoylgomisin Q undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

Benzoylgomisin Q has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound is studied for its unique chemical structure and reactivity. Researchers investigate its potential as a precursor for synthesizing other biologically active compounds .

Biology: In biology, this compound is explored for its cytotoxic effects on various cancer cell lines, including leukemia and HeLa cells . Studies have shown that the compound can induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer therapy .

Medicine: In medicine, this compound is investigated for its hepatoprotective, anti-inflammatory, and antiviral properties . The compound has shown promise in protecting liver cells from damage and reducing inflammation, which could be beneficial in treating liver diseases and inflammatory conditions .

Industry: In the industrial sector, this compound is explored for its potential use in developing new pharmaceuticals and nutraceuticals . Its diverse biological activities make it a valuable compound for creating health-promoting products .

Mechanism of Action

The mechanism of action of Benzoylgomisin Q involves its interaction with various molecular targets and pathways . The compound has been shown to modulate signaling pathways such as MAPK, PI3K/Akt, and NF-κB, which are crucial for cell survival, proliferation, and apoptosis . By influencing these pathways, this compound can induce cell death in cancer cells and protect normal cells from damage .

Comparison with Similar Compounds

Similar compounds include angeloylgomisin Q, benzoylgomisin P, and schisantherin A . While these compounds share some biological activities, Benzoylgomisin Q is unique in its specific cytotoxic effects on certain cancer cell lines and its potential for hepatoprotection .

List of Similar Compounds:- Angeloylgomisin Q

- Benzoylgomisin P

- Schisantherin A

- Gomisin G

- Isowulignan

Conclusion

This compound is a fascinating compound with diverse biological activities and significant potential in scientific research Its unique chemical structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry

Properties

Molecular Formula |

C31H36O9 |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

[(8S,9S,10S)-9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate |

InChI |

InChI=1S/C31H36O9/c1-17-14-19-15-21(34-3)25(36-5)27(38-7)23(19)24-20(16-22(35-4)26(37-6)28(24)39-8)29(31(17,2)33)40-30(32)18-12-10-9-11-13-18/h9-13,15-17,29,33H,14H2,1-8H3/t17-,29-,31-/m0/s1 |

InChI Key |

ZEMSHIOAFVYIFX-LLNVXLRBSA-N |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride](/img/structure/B13033069.png)

![9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid](/img/structure/B13033074.png)

![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)